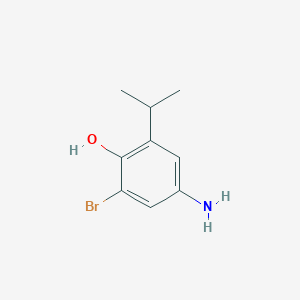
4-Amino-2-bromo-6-isopropylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2-bromo-6-isopropylphenol is an organic compound with the molecular formula C9H12BrNO It is a derivative of phenol, where the phenol ring is substituted with an amino group at the 4-position, a bromine atom at the 2-position, and an isopropyl group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-bromo-6-isopropylphenol typically involves the bromination of 4-amino-6-isopropylphenol. The reaction is carried out by treating the starting material with bromine in an appropriate solvent, such as acetic acid, under controlled temperature conditions to ensure selective bromination at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle bromine and other reagents.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-2-bromo-6-isopropylphenol can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The amino group can be reduced to form corresponding amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of polar solvents and mild heating.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted phenols or anilines.
Oxidation Reactions: Products include quinones or other oxidized phenolic compounds.
Reduction Reactions: Products include reduced amines or other hydrogenated derivatives.
Applications De Recherche Scientifique
4-Amino-2-bromo-6-isopropylphenol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Amino-2-bromo-6-isopropylphenol involves its interaction with specific molecular targets and pathways. The amino and phenol groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The bromine atom may also play a role in the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-2-bromo-6-methoxyphenol: Similar structure but with a methoxy group instead of an isopropyl group.
4-Amino-2-bromo-6-methylphenol: Similar structure but with a methyl group instead of an isopropyl group.
4-Amino-2-bromo-6-ethylphenol: Similar structure but with an ethyl group instead of an isopropyl group.
Uniqueness
4-Amino-2-bromo-6-isopropylphenol is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties, potentially leading to different reactivity and interactions compared to its analogs.
Propriétés
Numéro CAS |
15028-17-8 |
|---|---|
Formule moléculaire |
C9H12BrNO |
Poids moléculaire |
230.10 g/mol |
Nom IUPAC |
4-amino-2-bromo-6-propan-2-ylphenol |
InChI |
InChI=1S/C9H12BrNO/c1-5(2)7-3-6(11)4-8(10)9(7)12/h3-5,12H,11H2,1-2H3 |
Clé InChI |
BSCDGUZTGPPCAH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C(=CC(=C1)N)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-4-fluorodibenzo[b,d]furan](/img/structure/B12994635.png)
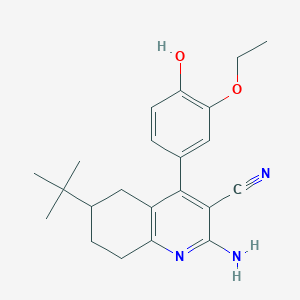
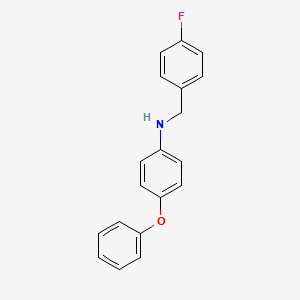

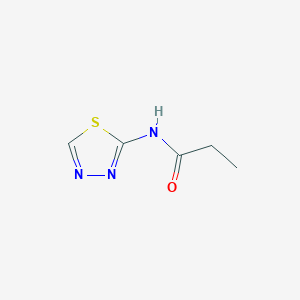
![8-Bromo-2-(tert-butyl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B12994678.png)

![[2,4'-Bipyridine]-6-carbaldehyde](/img/structure/B12994691.png)
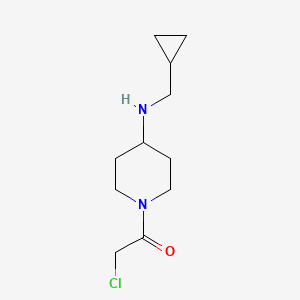
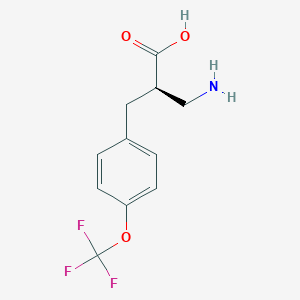

![5-(o-Tolyl)-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B12994730.png)
![2-(Tetrahydro-2H-pyran-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B12994736.png)
![Methyl 3-(4-bromo-1H-pyrazol-1-yl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B12994737.png)
